Sorbicillin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

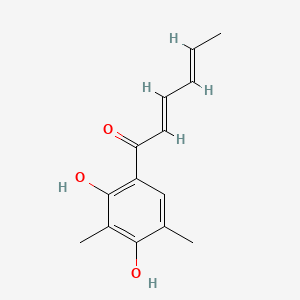

ソルビシリンは、ペニシリウム属やトリコデルマ属などのさまざまな菌類によって生産されるヘキサケチド代謝産物です . これは、高度に酸素化された骨格とソルビル側鎖を特徴としています。

準備方法

合成経路と反応条件: ソルビシリンの合成には、ポリケチドシンターゼ酵素SorAとSorBが重要な役割を果たすポリケチド経路が関与しています . これらの酵素は、一連の縮合反応を通じて、単純な前駆体からソルビシリンを形成することを触媒します。 主要な中間体であるソルビシリンとジヒドロソルビシリンは、その後、FAD依存性モノオキシゲナーゼSorCによってソルビシリノールとジヒドロソルビシリノールに変換されます .

工業生産方法: ソルビシリンの工業生産には、通常、ペニシリウム・クリソゲナムなどの菌類の発酵が関与します . 発酵プロセスは、栄養素組成、pH、温度、および通気などのさまざまなパラメータを操作することで、ソルビシリンの収率を向上させるように最適化されています . 遺伝子工学技術も、関連する生合成遺伝子の過剰発現と生産効率の向上に使用されます .

化学反応の分析

反応の種類: ソルビシリンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: ソルビシリンは、酸化されて、高度に反応性の高い中間体であるソルビシリノールを形成することができます.

ディールス・アルダー環状付加: ソルビシリノールは、ディールス・アルダー反応に参加して、二量体および三量体のソルビシリノイドを形成することができます.

一般的な試薬と条件:

酸化剤: テトラ酢酸鉛と(ビス(トリフルオロアセトキシ)ヨード)ベンゼンは、ソルビシリンをソルビシリノールに酸化するのに一般的に使用されます.

環状付加条件: ディールス・アルダー反応は、通常、高温とジエノフィルの存在を必要とします.

マイケル付加条件: これらの反応は、多くの場合、適切な求核剤の存在下で穏やかな条件下で行われます.

主な生成物:

ビスソルビシリノール: 2つのソルビシリノールユニットのディールス・アルダー環状付加によって形成されます.

スピロソルビシリノール: ソルビシリノールと他の分子構築ブロックを含むマイケル付加反応によって形成されます.

4. 科学研究への応用

ソルビシリンとその誘導体は、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Sorbicillin and its derivatives have a wide range of scientific research applications:

作用機序

類似化合物との比較

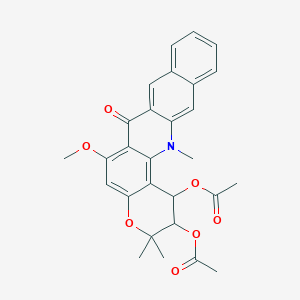

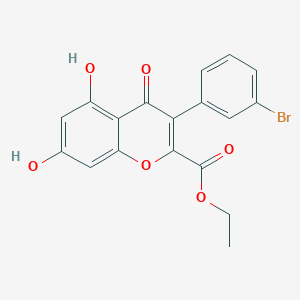

ソルビシリンは、モノマー、ダイマー、トリマー、およびハイブリッド化合物を含む、より大きなソルビシリノイドファミリーの一部です . 類似の化合物には、以下が含まれます。

ビスソルビシリノール: ディールス・アルダー環状付加によって形成される二量体のソルビシリノイド.

トリコジメロール: 独自の生物活性を示す別の二量体のソルビシリノイド.

スピロソルビシリノール: マイケル付加反応によって形成されるハイブリッドソルビシリノイド.

独自性: ソルビシリンは、高度に酸素化された構造とソルビル側鎖の存在により、独特の化学反応性と生物活性を示す点でユニークです . さまざまな化学変換を起こし、多様な誘導体を形成する能力により、科学研究と産業応用において汎用性の高い化合物となっています .

特性

CAS番号 |

79950-85-9 |

|---|---|

分子式 |

C14H16O3 |

分子量 |

232.27 g/mol |

IUPAC名 |

(2E,4E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)hexa-2,4-dien-1-one |

InChI |

InChI=1S/C14H16O3/c1-4-5-6-7-12(15)11-8-9(2)13(16)10(3)14(11)17/h4-8,16-17H,1-3H3/b5-4+,7-6+ |

InChIキー |

RKKPUBAAIGFXOG-YTXTXJHMSA-N |

SMILES |

CC=CC=CC(=O)C1=C(C(=C(C(=C1)C)O)C)O |

異性体SMILES |

C/C=C/C=C/C(=O)C1=C(C(=C(C(=C1)C)O)C)O |

正規SMILES |

CC=CC=CC(=O)C1=C(C(=C(C(=C1)C)O)C)O |

同義語 |

(2E,4E)-1-(2,4-dihydroxy-3,5-dimethylphenyl)-2,4-hexadien-1-one 3-hydroxy-2,4-dimethyl-6-(1-oxo-hexa-2,4-dienyl)phenol sorbicillin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1241496.png)

![2-hydroxy-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]benzohydrazide](/img/structure/B1241514.png)

![(3E)-3-(2-carbamothioylhydrazinylidene)-N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1241516.png)